molecular formula C10H11ClFNO2 B13010104 tert-Butyl 5-chloro-6-fluoronicotinate

tert-Butyl 5-chloro-6-fluoronicotinate

Cat. No.: B13010104
M. Wt: 231.65 g/mol
InChI Key: ZNZJEHCPNRNBII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-6-fluoronicotinate typically involves the esterification of 5-chloro-6-fluoronicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chloro-6-fluoronicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Substituted nicotinates with various functional groups.

    Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Ester hydrolysis: 5-chloro-6-fluoronicotinic acid.

Scientific Research Applications

tert-Butyl 5-chloro-6-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-6-fluoronicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The ester group can also undergo hydrolysis in vivo, releasing the active carboxylic acid form, which may further interact with molecular pathways .

Comparison with Similar Compounds

tert-Butyl 5-chloro-6-fluoronicotinate can be compared with other nicotinic acid derivatives, such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique, providing distinct reactivity patterns and potential biological activities compared to its analogs .

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

tert-butyl 5-chloro-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3

InChI Key

ZNZJEHCPNRNBII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)F)Cl

Origin of Product

United States

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